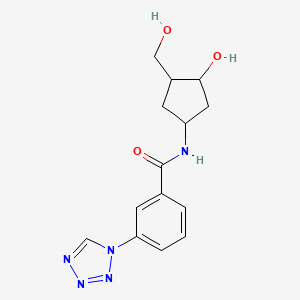

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a cyclopentyl substituent with hydroxyl and hydroxymethyl groups, along with a 3-(1H-tetrazol-1-yl) moiety on the benzamide core. The tetrazole group is a critical pharmacophore, acting as a hydrogen bond acceptor, while the hydroxylated cyclopentyl moiety may enhance solubility and stereochemical specificity.

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c20-7-10-4-11(6-13(10)21)16-14(22)9-2-1-3-12(5-9)19-8-15-17-18-19/h1-3,5,8,10-11,13,20-21H,4,6-7H2,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALGTKRYOJFOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the cyclopentyl core. The hydroxyl and hydroxymethyl groups are introduced through specific reactions, such as hydroboration-oxidation and subsequent functional group modifications. The benzamide moiety is then synthesized and coupled with the cyclopentyl core using amide bond formation techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The tetrazolyl group can be reduced to form amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of tetrazole derivatives and amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: Potential therapeutic applications include the development of drugs targeting specific diseases, such as cancer and inflammatory disorders.

Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with molecular targets and pathways. The tetrazolyl group, in particular, can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific molecular targets and pathways depend on the context of its application, whether in therapeutic use or industrial processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Differences and Implications

Tetrazole Positioning and Bioactivity

The target compound shares the 3-(tetrazol-1-yl) substitution with N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which exhibit potent xanthine oxidase inhibition (IC₅₀ values as low as 0.2 μM) . The tetrazole’s role as an H-bond acceptor is critical for binding to enzyme active sites. However, the target’s cyclopentyl diol moiety may confer distinct pharmacokinetic properties (e.g., metabolic stability) compared to the pyridine-based isonicotinamide analogs.

Amide Orientation and Substituent Effects

Amide reversal (e.g., benzamide vs. isonicotinamide) significantly impacts activity. For instance, N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide derivatives (e.g., 3c, 3e) showed reduced xanthine oxidase inhibition compared to isonicotinamide counterparts, highlighting the importance of amide orientation . The target compound’s cyclopentyl group may mitigate such steric hindrance by providing conformational flexibility.

Comparison with N,O-Bidentate Directing Groups

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide utilizes an N,O-bidentate directing group for metal catalysis, whereas the target’s cyclopentyl diol could serve a dual role as both a directing group and a solubility enhancer. The methyl substitution in the former limits polar interactions, unlike the target’s hydroxyl-rich structure.

Heterocyclic Variations: Tetrazole vs. Imidazole

Replacing tetrazole with imidazole (as in 4-(1H-imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide ) alters electronic properties.

Backbone Modifications

The bicyclic tetrazole-acetamide impurities in Pharmacopeial Forum (e.g., compound d, e) demonstrate the prevalence of tetrazole in drug-like molecules but lack the benzamide scaffold. The target’s benzamide core may offer better aromatic stacking interactions in biological systems.

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3-(1H-tetrazol-1-yl)benzamide, with the CAS number 1421450-87-4, is a compound belonging to the class of aroyl tetrazoles. This compound features a central tetrazole ring linked to a benzene ring through an amide group, which is known for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.

- Molecular Formula : C14H17N5O3

- Molecular Weight : 303.322 g/mol

- IUPAC Name : N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3-(tetrazol-1-yl)benzamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The tetrazole moiety is known to exhibit diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.

Biological Activity Overview

Research indicates that this compound may exhibit several significant biological activities:

- Antiproliferative Effects : Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, tetrazole derivatives have been reported to induce apoptosis in malignant cells by disrupting cell cycle progression and promoting programmed cell death mechanisms .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation .

- Enzyme Inhibition : Preliminary studies suggest that the compound might inhibit specific enzymes involved in metabolic pathways, which could be crucial for its therapeutic applications in metabolic disorders .

Case Studies and Research Findings

A review of available literature reveals several case studies highlighting the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.